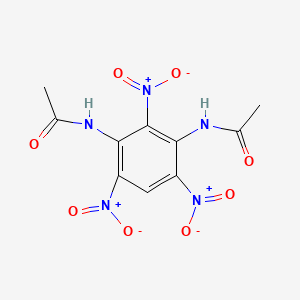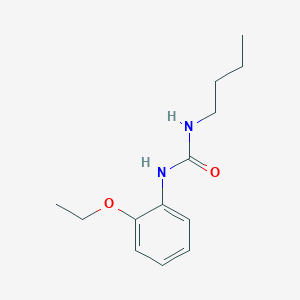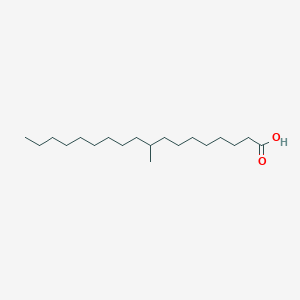
N,N'-(2,4,6-Trinitro-1,3-phenylene)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is a chemical compound known for its energetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide typically involves the nitration of precursor compounds. One common method is the nitration of 4,6-dinitrobenzene-1,3-diamine using a mixture of concentrated nitric and sulfuric acids . This reaction introduces nitro groups into the aromatic ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during these reactions, which can be harnessed for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known energetic material with similar nitro groups but different structural properties.
1,3,5-Trinitrobenzene: Shares the trinitro substitution pattern but lacks the acetamide groups.
2,4,6-Trinitroaniline: Contains nitro groups and an amine group, differing in its reactivity and applications.
Uniqueness
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical properties and reactivity. Its combination of high energy density and stability makes it suitable for specialized applications in materials science and explosives.
Eigenschaften
CAS-Nummer |
88106-06-3 |
|---|---|
Molekularformel |
C10H9N5O8 |
Molekulargewicht |
327.21 g/mol |
IUPAC-Name |
N-(3-acetamido-2,4,6-trinitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N5O8/c1-4(16)11-8-6(13(18)19)3-7(14(20)21)9(12-5(2)17)10(8)15(22)23/h3H,1-2H3,(H,11,16)(H,12,17) |
InChI-Schlüssel |
HVDCMVWRULMAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)
![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)

![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)




![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
